(1R)-1-(4-aminophenyl)ethan-1-ol
Description
(1R)-1-(4-Aminophenyl)ethan-1-ol is a chiral secondary alcohol characterized by a 4-aminophenyl group attached to a hydroxymethyl moiety. Its stereochemistry at the C1 position (R-configuration) confers distinct physicochemical and biological properties, making it valuable in asymmetric synthesis and pharmaceutical applications. The amino group at the para position of the phenyl ring enhances its reactivity in forming coordination complexes (e.g., Schiff bases) and serves as a precursor for bioactive molecules .
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-aminophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYBJHOTWGYFE-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents (halogens, alkoxy groups, heterocycles) or stereochemistry. Key comparisons include:
Halogen-Substituted Derivatives
- (1R)-1-(4-Chlorophenyl)ethan-1-ol The chloro substituent increases lipophilicity (logP) compared to the amino group, altering solubility and membrane permeability. Used in antiviral and anticancer agents due to enhanced metabolic stability .
- (1R)-1-(3-Fluorophenyl)ethan-1-ol Fluorine’s electron-withdrawing effect reduces basicity of the aromatic ring, impacting hydrogen-bonding interactions. Demonstrates 88% stereochemical purity in synthesis, slightly lower than amino analogs .
Alkoxy-Substituted Derivatives
- (1R)-1-(4-Ethoxyphenyl)ethan-1-ol Ethoxy group provides electron-donating effects, stabilizing the aromatic ring against electrophilic attacks. Lower polarity than the amino derivative, leading to higher volatility (Boiling Point: ~270°C) .
- (1R)-1-(4-Ethylphenyl)ethan-1-ol
Heterocyclic Derivatives
- 1-(4-Aminophenyl)-2-(pyrrolidin-1-yl)ethan-1-ol Pyrrolidine substitution introduces a basic nitrogen, enabling salt formation and improved bioavailability. Critical intermediate in dopamine receptor modulators .
- 1-(4-Methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol Pyrazole moiety enhances binding to kinase targets, contrasting with the amino group’s coordination chemistry .
Multi-Substituted Derivatives
- (1R,2R)-1-(3-Chlorophenyl)-2-(4-chlorophenyl)ethan-1-ol
Key Research Findings and Data Tables
Table 1: Stereochemical Purity and Yields of Select Derivatives
Table 2: Reactivity Comparison
| Reaction | This compound | (1R)-1-(4-Ethoxyphenyl)ethan-1-ol |
|---|---|---|
| Oxidation to carbonyl compounds | Partial (hydroxyl → ketone) | Resistant |
| Schiff base formation | High affinity | Low affinity |
Q & A
Q. What are the established synthetic routes for (1R)-1-(4-aminophenyl)ethan-1-ol, and how can chiral purity be ensured?
The synthesis typically involves:
- Step 1 : Reduction of 4-nitrophenylethanol derivatives using catalytic hydrogenation or sodium borohydride to introduce the amino group .
- Step 2 : Chiral resolution via techniques like chiral chromatography (e.g., using amylose-based columns) or enzymatic kinetic resolution to isolate the (1R)-enantiomer .
- Key Considerations : Monitor reaction pH and temperature to avoid racemization. Validate enantiomeric excess (ee) using chiral HPLC with a mobile phase of hexane:isopropanol (85:15) and a detection wavelength of 254 nm .
Q. How is this compound characterized structurally and functionally?
- Structural Analysis :
- NMR : NMR signals for the hydroxyl (-OH) proton appear at δ 1.8–2.2 ppm, while aromatic protons (4-aminophenyl) resonate at δ 6.5–7.0 ppm. NMR confirms the ethanol moiety (C-OH at ~70 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 153.19 (CHNO) with fragmentation patterns matching phenyl ethanol derivatives .
- Functional Assays : Test solubility in polar (water, methanol) and nonpolar solvents (dichloromethane) to guide reaction solvent selection .
Q. What preliminary biological activities have been reported for this compound?
- Anti-inflammatory Activity : In vitro studies show inhibition of IL-6 and TNF-α production in macrophages at IC values of 10–50 μM, comparable to structural analogs .
- Enzyme Inhibition : Potential COX-2 inhibition (30–40% reduction at 100 μM) based on molecular docking studies with similar phenyl ethanol derivatives .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during scale-up synthesis?
- Method : Use continuous flow reactors with immobilized chiral catalysts (e.g., Rhodium-DuPhos) to enhance stereocontrol and reduce racemization .
- Data Analysis : Compare ee values from batch vs. flow processes. For example, batch synthesis may yield 85% ee, while flow systems achieve >95% ee due to precise temperature modulation .
- Troubleshooting : If purity drops below 90%, reintroduce a crystallization step using chiral co-solvents (e.g., (R)-mandelic acid) .
Q. How should contradictory data in biological assays be resolved?
- Case Study : Discrepancies in antioxidant activity (e.g., SOD enhancement in one study vs. no effect in another) may arise from assay conditions.
- Solution : Standardize protocols:
- Use identical cell lines (e.g., RAW 264.7 macrophages).
- Control for pH (7.4 vs. 6.5) and incubation time (24 vs. 48 hours) .
- Statistical Validation : Apply ANOVA to compare results across labs, ensuring p < 0.05 .
Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?
- Structural Modifications :
- Amino Group Substituents : Introduce methyl or acetyl groups to improve blood-brain barrier penetration (e.g., 2-(methylamino)-1-(4-methylphenyl)ethanol analogs) .
- Halogenation : Add fluorine at the para position to enhance metabolic stability, as seen in (R)-1-(4-fluorophenyl)ethan-1-ol derivatives .
- Screening Workflow :
- Step 1 : Synthesize derivatives via reductive amination or Suzuki coupling.
- Step 2 : Prioritize candidates using ADMET predictions (e.g., SwissADME).
- Step 3 : Validate top candidates in murine models of inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
